molecular formula C28H27F2N7O3 B12382435 5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine

5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine

Cat. No.: B12382435
M. Wt: 547.6 g/mol
InChI Key: IDQNCHCNBVCUHC-DEOSSOPVSA-N
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Description

5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core, a triazolopyridine moiety, and a difluoromethylpiperidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

One common synthetic route involves the use of enaminonitriles and benzohydrazides under microwave irradiation to form the triazolopyridine ring . The quinazoline core can be synthesized through a series of condensation reactions, and the final compound is obtained by coupling the intermediate products under specific reaction conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The halogen atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to act as an inhibitor of certain kinases, while the quinazoline core can modulate receptor activity. The difluoromethylpiperidine group enhances the compound’s binding affinity and selectivity for its targets. The overall effect is the inhibition of specific signaling pathways, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives and triazolopyridine-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:

The uniqueness of 5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine lies in its specific combination of functional groups, which confer distinct biological properties and potential therapeutic applications.

Biological Activity

The compound 5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine, also known as DZD1516, is a synthetic molecule with potential therapeutic applications. Its complex structure incorporates a piperidine moiety and a quinazoline core, which are significant in medicinal chemistry due to their biological activities.

The chemical formula of DZD1516 is C28H27F2N7O3C_{28}H_{27}F_{2}N_{7}O_{3}, with a molecular weight of 547.6 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC28H27F2N7O3
Molecular Weight547.6 g/mol
IUPAC NameThis compound

DZD1516 acts primarily as a modulator of G protein-coupled receptors (GPCRs), which are crucial in various physiological processes. Research indicates that it may influence neurotransmitter release and neuronal signaling pathways. The compound's piperidine structure is known for its role in enhancing the binding affinity to nicotinic acetylcholine receptors (nAChRs), potentially affecting cognitive functions and neuroprotective mechanisms .

Anticancer Activity

Recent studies have demonstrated that DZD1516 exhibits significant anticancer properties. In vitro tests showed that the compound inhibits the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism involves the induction of apoptosis and modulation of cell cycle progression.

Antimicrobial Properties

DZD1516 has also been evaluated for its antimicrobial activity. It displays effectiveness against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure suggests that it may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

Neuroprotective Effects

The neuroprotective potential of DZD1516 has been explored in models of neurodegeneration. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease. This activity may be attributed to its ability to modulate signaling pathways associated with neuronal survival .

Case Studies

  • Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF7), DZD1516 was shown to reduce cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies indicated an increase in caspase activity, confirming the induction of apoptosis.
  • Antimicrobial Efficacy : A series of tests against Staphylococcus aureus and Escherichia coli demonstrated that DZD1516 has minimum inhibitory concentrations (MICs) of 12 µg/mL and 8 µg/mL respectively, suggesting potent antibacterial activity.
  • Neuroprotection in Animal Models : In vivo studies using a mouse model of Alzheimer's disease indicated that administration of DZD1516 improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation and improved neuronal integrity.

Properties

Molecular Formula

C28H27F2N7O3

Molecular Weight

547.6 g/mol

IUPAC Name

5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine

InChI

InChI=1S/C28H27F2N7O3/c1-17-10-18(4-5-22(17)39-19-6-9-37-25(13-19)32-16-34-37)35-27-26-21(31-15-33-27)11-20(38-3)12-23(26)40-24-7-8-36(2)14-28(24,29)30/h4-6,9-13,15-16,24H,7-8,14H2,1-3H3,(H,31,33,35)/t24-/m0/s1

InChI Key

IDQNCHCNBVCUHC-DEOSSOPVSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)O[C@H]4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=CC(=C3)OC)OC4CCN(CC4(F)F)C)OC5=CC6=NC=NN6C=C5

Origin of Product

United States

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